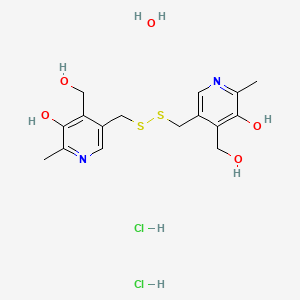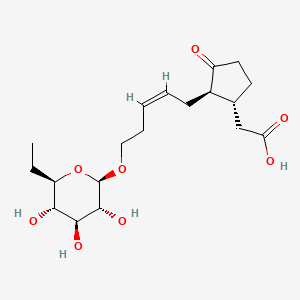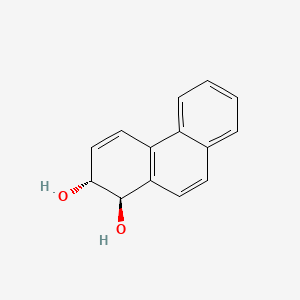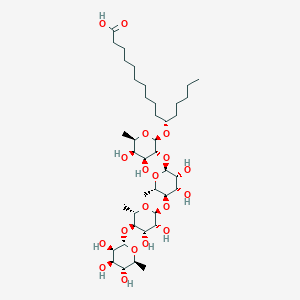
Operculinic acid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Operculinic acid C is an oligosaccharide. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Operculinic acid C, primarily known for its presence in various plants, has been a subject of interest due to its unique chemical properties. Wagner and Kazmaier (1977) elucidated its structure as a glucorhamnohexasaccharide of 3,12-dihydroxypalmitic acid, mainly through degradative and spectroscopic investigations (Wagner & Kazmaier, 1977). This discovery paved the way for further exploration of its potential applications.
Biomedical Research
This compound has been investigated in the context of its interaction with biological systems. For instance, Castañeda-Gómez et al. (2013) studied its role as an inhibitor of multidrug efflux pumps, revealing its potential in enhancing the efficacy of certain cancer treatments (Castañeda-Gómez et al., 2013). Such findings suggest this compound could play a significant role in overcoming drug resistance in cancer therapy.
Natural Product Chemistry
The isolation and characterization of this compound from various plant sources have contributed to the field of natural product chemistry. Ono et al. (2009) successfully isolated operculinic acid H, related to this compound, from Ipomoea operculata, providing valuable insights into the complex composition of plant resin glycosides (Ono et al., 2009).
Potential Therapeutic Applications
In the realm of therapeutic research, this compound's role in traditional medicine and its bioactive properties are being explored. Barnes et al. (2003) identified operculinic acid in a prairie medicinal plant, Ipomoea leptophylla, showing activity against M. tuberculosis, hinting at its potential in treating infectious diseases (Barnes et al., 2003).
Eigenschaften
Molekularformel |
C40H72O19 |
|---|---|
Molekulargewicht |
857 g/mol |
IUPAC-Name |
(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |
InChI |
InChI=1S/C40H72O19/c1-6-7-13-16-23(17-14-11-9-8-10-12-15-18-24(41)42)56-40-36(28(46)26(44)20(3)53-40)59-39-33(51)30(48)35(22(5)55-39)58-38-32(50)29(47)34(21(4)54-38)57-37-31(49)27(45)25(43)19(2)52-37/h19-23,25-40,43-51H,6-18H2,1-5H3,(H,41,42)/t19-,20+,21-,22-,23-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-/m0/s1 |
InChI-Schlüssel |
YWGSNDLKHDCUPK-CHPIRXAKSA-N |
Isomerische SMILES |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


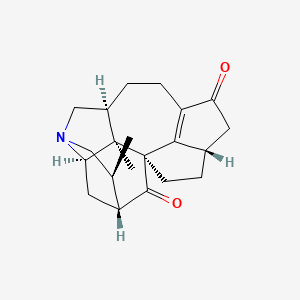

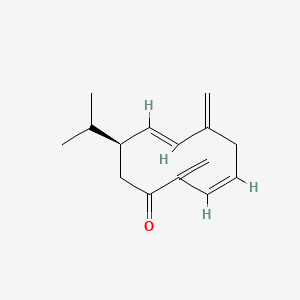
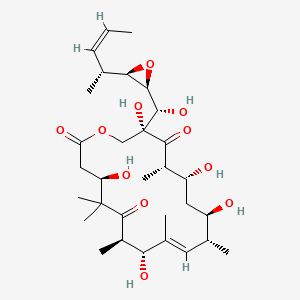
![(1S,2S,3E,5R,6S,11S,14S,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one](/img/structure/B1245716.png)

